molecular formula C13H16N4O2 B2942364 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylurea CAS No. 100617-02-5

1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylurea

Cat. No.: B2942364
CAS No.: 100617-02-5
M. Wt: 260.297
InChI Key: DXQXGSLTPCFRTG-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylurea is a chemical compound belonging to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound features a pyrazolone core with phenyl and methyl substituents, making it a unique and versatile molecule.

Scientific Research Applications

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylurea has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylurea typically involves the reaction of phenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized under acidic conditions to yield the pyrazolone core. Subsequent methylation steps introduce the methyl groups at the desired positions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can also enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylurea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazolone core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation products: Various oxo derivatives depending on the specific oxidizing agent used.

  • Reduction products: Reduced analogs with different functional groups.

  • Substitution products: Derivatives with different substituents at the pyrazolone core.

Comparison with Similar Compounds

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylurea is compared with other similar compounds, such as:

  • Phenylhydrazine derivatives: These compounds share the phenyl group but differ in their core structures and substituents.

  • Pyrazolone derivatives: Other pyrazolones with different substituents and functional groups.

  • Antipyrine derivatives: Compounds related to antipyrine with varying chemical structures.

The uniqueness of this compound lies in its specific combination of substituents and its resulting biological and chemical properties.

Properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-9-11(15-13(19)14-2)12(18)17(16(9)3)10-7-5-4-6-8-10/h4-8H,1-3H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQXGSLTPCFRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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